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molecular formula C9H11Cl2NO B3054477 Ethyl 3-chlorobenzimidate hydrochloride CAS No. 60612-87-5

Ethyl 3-chlorobenzimidate hydrochloride

Cat. No. B3054477
M. Wt: 220.09 g/mol
InChI Key: WWVBRUOYKGDMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820649B2

Procedure details

To a solution of 3-chlorobenzonitrile (50 g, 363 mmol) in anhydrous ethanol (500 mL), cooled to 0° C. in an ice bath, was bubbled HCl (g) through a gas dispersion tube for approximately 20 minutes until the solution was saturated. The resulting reaction mixture was stirred at room temperature for 16 h. Volatiles were removed in vacuo and the residue was triturated with anhydrous ether (˜200 mL). The white solid was collected by filtration and dried in vacuo overnight to afford ethyl 3-chlorobenzimidate hydrochloride (INTERMEDIATE II.1) (80 g, 363 mmol, 100%) which was used directly without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[CH2:10]([OH:12])[CH3:11]>>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5](=[NH:6])[O:12][CH2:10][CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled HCl (g) through a gas dispersion tube for approximately 20 minutes until the solution
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with anhydrous ether (˜200 mL)
FILTRATION
Type
FILTRATION
Details
The white solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.ClC=1C=C(C(OCC)=N)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 363 mmol
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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